molecular formula C6H6ClN5 B1360315 2-Chloro-9-methyl-9H-purin-6-amine CAS No. 7013-21-0

2-Chloro-9-methyl-9H-purin-6-amine

Cat. No. B1360315
CAS RN: 7013-21-0
M. Wt: 183.6 g/mol
InChI Key: XBMKMJLOOAHOKH-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-9H-purin-6-amine, also known as 6-Chloroguanine, is a chemical compound that belongs to the purine family . It has a CAS Number of 7013-21-0 and a molecular weight of 183.6 .


Molecular Structure Analysis

The InChI code for 2-Chloro-9-methyl-9H-purin-6-amine is 1S/C6H6ClN5/c1-12-2-9-3-4 (8)10-6 (7)11-5 (3)12/h2H,1H3, (H2,8,10,11) and the InChI key is XBMKMJLOOAHOKH-UHFFFAOYSA-N . Tautomeric purine forms of related compounds have been studied using B3 based density functional calculations .


Physical And Chemical Properties Analysis

2-Chloro-9-methyl-9H-purin-6-amine has a density of 1.8±0.1 g/cm3 and a boiling point of 315.6±52.0 °C at 760 mmHg . It is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Veterinary Medicine Applications

Arprinocid has been studied for its anticoccidial efficacy in poultry. Research conducted by Olson et al. (1978) and Schindler et al. (1979) demonstrated that arprinocid, at specific doses, was effective in controlling coccidiosis in broilers. These studies highlighted its potential in improving weight gains, reducing mortality, and minimizing intestinal lesions in infected birds. The efficacy of arprinocid against various field isolates of coccidia, even those resistant to other treatments, underscores its importance in veterinary parasitology and poultry health management (Olson et al., 1978; Schindler et al., 1979).

Cancer Research

In the realm of cancer research, compounds structurally similar to 2-Chloro-9-methyl-9H-purin-6-amine have been explored for their potential in cancer treatment. For instance, the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor with a similar purine base, were studied by Xu et al. (2013). This research is pivotal in understanding the pharmacokinetics and potential therapeutic applications of purine-based compounds in oncology (Xu et al., 2013).

Synthesis and Characterization for Therapeutic Use

The synthesis and characterization of purine/benzimidazole hybrids have been studied for their anticancer activities. Yimer and Fekadu (2015) discussed the synthesis of these hybrids, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Yimer & Fekadu, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H319 and the precautionary statements are P305+P351+P338 . It is advised to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

2-chloro-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMKMJLOOAHOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220410
Record name 9H-Purin-6-amine, 2-chloro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9-methyl-9H-purin-6-amine

CAS RN

7013-21-0
Record name 9H-Purin-6-amine, 2-chloro-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purin-6-amine, 2-chloro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Somnarin, N Pobsuk, R Chantakul, T Panklai… - Bioorganic & Medicinal …, 2022 - Elsevier
We report the synthesis, and characterization of twenty-nine new inhibitors of PDE5. Structure-based design was employed to modify to our previously reported 2,4-diaminoquinazoline …
Number of citations: 2 www.sciencedirect.com
E Barbosa da Silva, DA Rocha, IS Fortes… - Journal of Medicinal …, 2021 - ACS Publications
The cysteine proteases, cruzain and TbrCATL (rhodesain), are therapeutic targets for Chagas disease and Human African Trypanosomiasis, respectively. Among the known inhibitors …
Number of citations: 20 pubs.acs.org
F Bartoccini, G Piersanti, S Armaroli, A Cerri, W Cabri - Tetrahedron Letters, 2014 - Elsevier
… Synthesis of dibenzyl(2-n-butyl-9-methyl-9H-purin-6-yl)amine: A flame-dried two-necked flask is charged under argon with N,N-dibenzyl-2-chloro-9-methyl-9H-purin-6-amine 1 (40 g, …
Number of citations: 19 www.sciencedirect.com

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